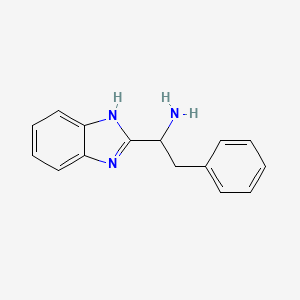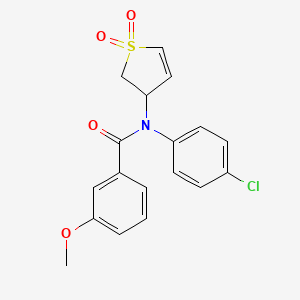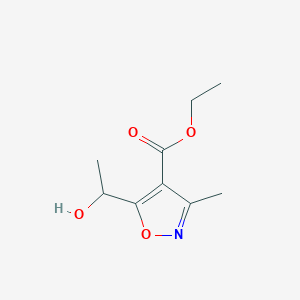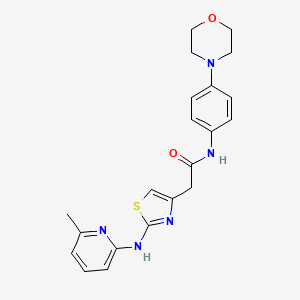
(Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride is a chemical compound with the CAS Number: 405878-99-1 . It has a molecular weight of 189.61 . The IUPAC name for this compound is N-(cyclopropylmethyl)-2,2,2-trifluoroethanamine hydrochloride . It is typically stored at normal temperatures and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10F3N.ClH/c7-6(8,9)4-10-3-5-1-2-5;/h5,10H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder that is stored at normal temperatures . It has a molecular weight of 189.61 .Aplicaciones Científicas De Investigación
Intramolecular Amination and Cyclopropylmethyl Derivatives
Research has explored the use of cyclopropylmethyl cations in intramolecular amination reactions, leading to the formation of cyclobutyl or cyclopropylmethyl carbenium ions. This process is influenced by the substrate's substituents and can result in high diastereoselectivity, producing trans-cyclobutane derivatives. These findings are significant for synthesizing N-Boc-protected cyclobutane-based amino alcohols with potential applications in pharmaceuticals and material science (Skvorcova, Grigorjeva, & Jirgensons, 2017).
Aminomethylation and Primary Amines Synthesis
Aminomethylation, catalyzed by metal triflates in combination with trimethylchlorosilane, has been used to introduce aminomethyl groups onto indoles and other electron-rich aromatics, leading to the production of primary amine derivatives. This method is crucial for synthesizing 1-aryl-trichloroethylamine derivatives, showcasing the flexibility of cyclopropylmethyl-related compounds in organic synthesis (Sakai, Hirasawa, Hamajima, & Konakahara, 2003).
Amide Formation and Bioconjugation
The role of cyclopropylmethyl derivatives in facilitating amide bond formation in aqueous media has been studied, highlighting their utility in bioconjugation applications. This research is foundational for developing new strategies for linking biomolecules, with implications for drug design and delivery systems (Nakajima & Ikada, 1995).
Peptide Synthesis and Protectant Role
Cyclopropylmethyl groups have been employed as protectants in peptide synthesis, demonstrating their effectiveness in reducing aggregation effects and avoiding undesired cyclization. This application is particularly relevant in synthesizing peptides with sensitive Asp-Gly units, offering a pathway to produce biologically active peptides more efficiently (Carpino et al., 2009).
Hydroamination and Cycloalkane Synthesis
The synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through hydroamination of strained alkenes has been achieved with high diastereo- and enantioselectivity. This method underscores the importance of cyclopropylmethyl derivatives in constructing complex cycloalkane structures, essential for pharmaceuticals and agrochemicals (Feng, Hao, Liu, & Buchwald, 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-2,2,2-trifluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)4-10-3-5-1-2-5;/h5,10H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKRPICYNZZGGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2678107.png)
![5-bromo-2-{[4-(4-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2678108.png)
![N-(3-fluorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2678110.png)



![Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2678115.png)



![N-[4-[(2-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2678123.png)



